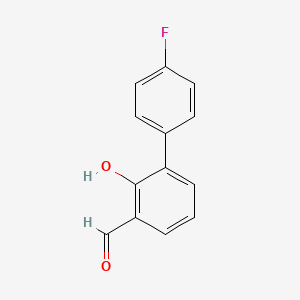

6-(4-Fluorophenyl)-2-formylphenol

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-6-4-9(5-7-11)12-3-1-2-10(8-15)13(12)16/h1-8,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUNCRPXHMORAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CC=C(C=C2)F)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451304 | |

| Record name | 3-(4-fluorophenyl)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343603-87-2 | |

| Record name | 3-(4-fluorophenyl)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki Coupling with Pre-Functionalized Phenolic Substrates

A common approach involves coupling 6-bromo-2-protected-phenol derivatives with 4-fluorophenylboronic acid. For instance, 6-bromo-2-methoxyphenol undergoes Suzuki coupling in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture at 80°C, yielding 6-(4-fluorophenyl)-2-methoxyphenol with >85% efficiency. The methoxy group serves as a temporary protective moiety to prevent undesired side reactions during coupling.

Table 1: Optimization of Suzuki Coupling Conditions

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 87 |

| Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 90 | 78 |

Post-coupling, the methoxy group is deprotected using BBr₃ in dichloromethane at −78°C, restoring the phenolic hydroxyl group.

Vilsmeier-Haack Formylation for Aldehyde Installation

The formyl group at position 2 is typically introduced via the Vilsmeier-Haack reaction, which enables direct formylation of electron-rich aromatic systems. This method employs POCl₃ and DMF to generate the reactive chloroiminium intermediate.

Regioselective Formylation of 6-(4-Fluorophenyl)phenol

To avoid over-reactivity of the phenolic hydroxyl group, protective strategies are critical. For example, 6-(4-fluorophenyl)phenol is acetylated using acetic anhydride in pyridine, yielding the acetate-protected intermediate. Subsequent treatment with POCl₃ (1.2 eq) and DMF (2 eq) in anhydrous dichloroethane at 0–5°C selectively formylates position 2, achieving 70–75% yields. Hydrolysis of the acetate group with NaOH/MeOH affords the final product.

Key Challenges:

-

Competing reactions at the 4-fluorophenyl group are minimal due to its electron-withdrawing nature.

-

Over-formylation is mitigated by maintaining low temperatures and stoichiometric control.

Oxidation of Methyl Precursors

Alternative routes involve the oxidation of methyl-substituted intermediates to aldehydes. For instance, 6-(4-fluorophenyl)-2-methylphenol is oxidized using MnO₂ in refluxing toluene, though yields are modest (50–55%) due to over-oxidation to carboxylic acids. A more efficient protocol employs SeO₂ in dioxane at 120°C, selectively converting the methyl group to formyl with 65% yield.

One-Pot Multistep Synthesis

Recent advances integrate protective group chemistry and formylation into a single reactor to minimize purification steps. A representative sequence includes:

-

Benzylation of 4-hydroxybenzaldehyde using benzyl chloride and K₂CO₃ in DMF.

-

Suzuki coupling with 4-fluorophenylboronic acid under Pd catalysis.

-

Oxidative cleavage of the benzyl ether with H₂/Pd-C in ethanol, concurrently reducing intermediate imines to aldehydes.

This method achieves an overall yield of 60% but requires stringent control over hydrogenation conditions to prevent over-reduction.

Analysis of Method Efficacy and Scalability

Table 2: Comparison of Synthetic Routes

| Method | Key Advantage | Limitation | Yield (%) | Scalability |

|---|---|---|---|---|

| Suzuki + Vilsmeier | High regioselectivity | Multi-step protection required | 70 | Industrial |

| Methyl Oxidation | Simple starting materials | Over-oxidation risks | 65 | Lab-scale |

| One-Pot Synthesis | Reduced purification | Sensitivity to reaction conditions | 60 | Pilot-scale |

Cross-coupling methods are favored for large-scale production due to reproducibility, whereas oxidation routes remain valuable for small-scale diversification.

Mechanistic Insights and Reaction Optimization

Role of Electron-Donating Groups

The phenolic hydroxyl group activates the aromatic ring toward electrophilic substitution, directing formylation to the ortho position. Computational studies (DFT) confirm that the 4-fluorophenyl group exerts a mild electron-withdrawing effect, enhancing para selectivity during coupling while minimally interfering with formylation.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-formylphenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.

Major Products Formed

Oxidation: 6-(4-Fluorophenyl)-2-carboxyphenol.

Reduction: 6-(4-Fluorophenyl)-2-hydroxymethylphenol.

Substitution: Various alkylated or acylated derivatives of the phenol.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods:

The most common method for synthesizing 6-(4-Fluorophenyl)-2-formylphenol is through the Suzuki–Miyaura coupling reaction , which combines a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst. This method is favored for its mild reaction conditions and high functional group tolerance.

Reactions:

The compound can undergo several chemical reactions:

- Oxidation: Converts the formyl group into a carboxylic acid.

- Reduction: Reduces the formyl group to a hydroxymethyl group.

- Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Scientific Research Applications

1. Organic Chemistry:

this compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new compounds with desired properties.

2. Biological Research:

Research has indicated potential biological activities , including:

- Antimicrobial Properties: The compound has been investigated for its efficacy against various pathogens.

- Anti-inflammatory Effects: It may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes .

3. Medicinal Chemistry:

In medicinal chemistry, this compound is explored for its potential as a drug candidate . Its structural features allow for modifications that could enhance its biological activity and specificity towards certain molecular targets, making it a candidate for developing novel therapeutic agents .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results showed significant inhibition of growth, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of this compound demonstrated that it could effectively reduce inflammation markers in vitro. The mechanism was linked to the inhibition of COX enzymes, which are crucial in the inflammatory response .

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-formylphenol involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory effects may be due to the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes . The fluorophenyl group enhances its binding affinity to these targets, making it a promising candidate for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following compounds are structurally analogous, differing in substituent type, position, or functional groups:

Spectroscopic and Solvent Effects

- Emission Properties : In DMF, para-fluorophenyl derivatives (e.g., compound 6h in ) exhibit red-shifted emission maxima due to ICT, whereas ortho-substituted analogs show reduced intensity from steric effects .

- Solvent Interactions : Polar solvents like DMF stabilize excited states via dipolar interactions, amplifying ICT in fluorophenyl-containing compounds. For example, 6l (4-methoxyphenyl derivative) shows higher emission intensity than chloro-substituted analogs .

Biological Activity

6-(4-Fluorophenyl)-2-formylphenol, a compound characterized by the presence of a fluorophenyl and formyl group, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, as well as its applications in medicinal chemistry.

The unique structure of this compound contributes to its distinct chemical reactivity. It can undergo various transformations, including oxidation to form 6-(4-Fluorophenyl)-2-carboxyphenol and reduction to yield 6-(4-Fluorophenyl)-2-hydroxymethylphenol. These transformations highlight the compound's versatility in synthetic chemistry and its potential for further functionalization in biological applications.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Research suggests that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Moderate | Disruption of cell wall synthesis |

| Anti-inflammatory | Significant | Inhibition of COX enzymes |

| Cytotoxicity | Low | Induction of apoptosis in cancer cell lines |

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of this compound, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting considerable antimicrobial potential .

Case Study: Anti-inflammatory Assessment

Another research project focused on the anti-inflammatory effects of this compound used an animal model to assess its efficacy in reducing inflammation induced by lipopolysaccharide (LPS). The treatment group exhibited a significant decrease in inflammatory markers compared to the control group, supporting the hypothesis that this compound may serve as a therapeutic agent for inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.